For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-Bromo-1-butanol: Chemical Properties, Structure, and Experimental Protocols
Introduction
4-Bromo-1-butanol, also known by its IUPAC name 4-bromobutan-1-ol, is a bifunctional primary alcohol and alkyl halide.[1][2] Its unique structure, possessing both a nucleophilic hydroxyl group and an electrophilic carbon attached to a bromine atom, makes it a versatile building block in organic synthesis.[3] This guide provides a comprehensive overview of its chemical properties, structure, and key experimental protocols relevant to its synthesis and application.
Chemical Structure and Identification
4-Bromo-1-butanol consists of a four-carbon chain with a hydroxyl group at one terminus and a bromine atom at the other. This arrangement allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[4]
Key Identifiers:
Caption: Chemical structure of 4-Bromo-1-butanol.
Quantitative Chemical and Physical Properties
The following table summarizes the key physical and chemical properties of 4-Bromo-1-butanol.
| Property | Value | Reference(s) |
| Molecular Weight | 153.02 g/mol | [2] |
| Appearance | Clear, colorless to brown or light yellow liquid | [1][4][9] |
| Density | 1.5 ± 0.1 g/cm³ | [4][10] |
| Boiling Point | 56-58 °C | [3][4] |
| Melting Point | 258 °C (lit.) | [9] |
| Flash Point | 7 °C | [3][4] |
| Refractive Index | ~1.5035 | [3][4] |
| Solubility | Soluble in water to some extent. | [11] |
| XLogP3 | 0.6 | [2] |
Reactivity and Applications
4-Bromo-1-butanol's bifunctionality is the cornerstone of its utility in organic synthesis.[3]
-
Nucleophilic Substitution: The electrophilic carbon bonded to the bromine atom is susceptible to SN2 reactions. This allows for the introduction of various nucleophiles, such as amines and thiols, to form new carbon-heteroatom bonds.[3]
-
Reactions of the Hydroxyl Group: The primary alcohol can undergo standard transformations, including oxidation to aldehydes or carboxylic acids, esterification, and etherification.[3]
-
Intramolecular Cyclization: Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which can then displace the bromide via an intramolecular SN2 reaction to yield tetrahydrofuran (THF). This is a common side reaction that must be managed during synthesis.[3]
-
Protecting Group Chemistry: It is used to prepare tetrahydropyranyl ethers, which serve as protecting groups for alcohols in multi-step syntheses.[1][4] A notable application is its reaction with 3,4-dihydro-2H-pyran to form 2-(4-bromo-butoxy)-tetrahydro-pyran.[1][4][11]
Experimental Protocols
Detailed methodologies for the synthesis of 4-Bromo-1-butanol are presented below.
Synthesis from Tetrahydrofuran and Hydrobromic Acid
One common laboratory-scale synthesis involves the ring-opening of tetrahydrofuran with hydrobromic acid.[12]
Methodology:
-
Add 200 kg of tetrahydrofuran and 19 kg of concentrated sulfuric acid to a 1000L reaction vessel.[12]
-
Control the system temperature at 2 ± 2°C and slowly add 420 kg of 48% aqueous hydrobromic acid.[12]
-
After the addition is complete, raise the temperature to 80 ± 2°C and maintain for 3 hours.[12]
-
Once the reaction is complete, cool the mixture to 0 ± 2°C.[12]
-
Neutralize the system to a pH of 7-8 using 23 kg of sodium bicarbonate.[12]
-
Perform an extraction and wash the organic phase.[12]
-
Concentrate the organic phase to obtain 4-Bromo-1-butanol. The reported yield is approximately 67.5%.[12]
Caption: Workflow for the synthesis of 4-Bromo-1-butanol from THF and HBr.
Synthesis from Butane-1,4-diol and Hydrobromic Acid
An alternative method involves the azeotropic distillation of butane-1,4-diol with hydrobromic acid.[1][4][11]
Methodology: This preparation involves the azeotropic distillation of butane-1,4-diol with 47% hydrobromic acid.[1][4] The reaction is typically heated for an extended period, such as 24 hours, in a solvent like benzene.[11] This method has a reported yield of approximately 65%.[1][4][11]
Safety and Handling
4-Bromo-1-butanol is classified as a highly flammable liquid and vapor.[2][5][9] It is harmful if swallowed and causes skin and serious eye irritation.[5][9][13] It may also cause respiratory irritation.[2][13]
Precautionary Measures:
-
Handling: Handle in a well-ventilated area.[9][14] Wear protective gloves, clothing, and eye/face protection.[4][9] Use non-sparking tools and take measures to prevent electrostatic discharge.[9][14]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] It is recommended to store at -20°C, as the compound is sensitive to moisture and light.[4][11] Keep away from heat, sparks, open flames, and other ignition sources.[5][9]
-
Incompatible Materials: Avoid contact with acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[5][15]
-
Decomposition: Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen halides.[5][15]
References
- 1. 4-Bromo-1-butanol | 33036-62-3 [chemicalbook.com]
- 2. 4-Bromobutanol | C4H9BrO | CID 118388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. PubChemLite - 4-bromo-1-butanol (C4H9BrO) [pubchemlite.lcsb.uni.lu]
- 7. 4-bromo-1-butanol [stenutz.eu]
- 8. 1-Butanol, 4-bromo- [webbook.nist.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. 4-Bromo-1-butanol | CAS#:33036-62-3 | Chemsrc [chemsrc.com]
- 11. Page loading... [wap.guidechem.com]
- 12. Page loading... [guidechem.com]
- 13. 4-Bromo-1-butanol, 85+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 14. echemi.com [echemi.com]
- 15. fishersci.com [fishersci.com]
